Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester
Description
Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester is a structurally complex ester derivative of propanoic acid. Its defining features include:
- Chiral centers: Multiple stereochemical configurations (1S, 3aR, 4S, 7aR) in the octahydroindenyl backbone, critical for three-dimensional conformation and biological interactions.
- Functional groups: A tert-butyldimethylsilyl (TBDMS) ether at the 4-position of the indenyl moiety, enhancing steric protection and hydrophobicity, and an ethoxy-propanoate ester group.
This compound’s design suggests applications in pharmaceutical chemistry, particularly as a synthetic intermediate or prodrug, leveraging the TBDMS group for controlled release or metabolic stability .
Properties
Molecular Formula |
C23H44O4Si |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
ethyl 3-[1-[(7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C23H44O4Si/c1-9-25-21(24)14-16-26-17(2)18-12-13-19-20(11-10-15-23(18,19)6)27-28(7,8)22(3,4)5/h17-20H,9-16H2,1-8H3/t17?,18?,19?,20?,23-/m1/s1 |
InChI Key |
UBKYGHHZIXEZEA-IMTDXAGJSA-N |
Isomeric SMILES |
CCOC(=O)CCOC(C)C1CCC2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CCOC(=O)CCOC(C)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The TBDMS group in the target compound provides superior steric protection compared to ethoxydimethylsilyl (CAS 58751-56-7), reducing susceptibility to enzymatic or acidic hydrolysis .
Bioactivity and Functional Comparisons
Table 2: Bioactivity and Functional Insights
Key Observations :
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